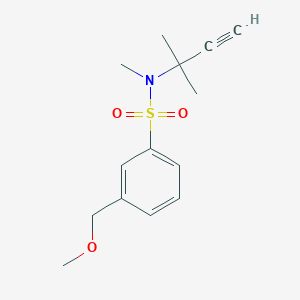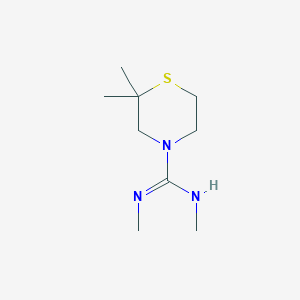
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea, also known as SB-431542, is a selective inhibitor of transforming growth factor beta (TGF-β) receptor type I (ALK5). It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes.
作用机制
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea selectively inhibits the activity of ALK5, which is a type I receptor for TGF-β. TGF-β signaling plays a critical role in many biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK5, 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea blocks the downstream signaling of TGF-β and alters the cellular response to this cytokine.
Biochemical and Physiological Effects
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been reported to promote the proliferation and differentiation of various cell types, including mesenchymal stem cells and neural progenitor cells. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its selectivity for ALK5, which allows for precise manipulation of TGF-β signaling. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
未来方向
There are many potential future directions for research involving 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea. One area of interest is its potential therapeutic applications, particularly in cancer therapy and tissue engineering. Another area of interest is its role in developmental biology and stem cell differentiation, as TGF-β signaling is critical for these processes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea and to identify potential new targets for drug development.
合成方法
The synthesis of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with 2-methylthiophenol to produce 4-(2-methylsulfanylphenyl)-3-nitropyridine. This compound is then reacted with propargylamine to give 1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-yn-1-amine, which is subsequently converted to 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea by reaction with isocyanate.
科学研究应用
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been used in a wide range of scientific research, including cancer biology, stem cell research, and developmental biology. It has been shown to inhibit TGF-β signaling and promote cell proliferation and differentiation in various cell types.
属性
IUPAC Name |
1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-7-14(2)11(15)13-9-5-6-12-10(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJZEAWBBZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)NC1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)


